

Physical and chemical properties of Fmoc-2-aminoheptanoic acid

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Compound of Interest

Compound Name: (S)-2-(Fmoc-amino)heptanoic acid

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An In-Depth Technical Guide to Fmoc-2-aminoheptanoic Acid: Properties, Synthesis, and Application

Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of N- α -(9-Fluorenylmethoxycarbonyl)-2-aminoheptanoic acid (Fmoc-2-aminoheptanoic acid). Designed for researchers, chemists, and professionals in drug development and peptide synthesis, this document details the compound's structural characteristics, spectroscopic profile, and solubility. Furthermore, it offers expertly crafted, step-by-step protocols for its synthesis and its application in Solid-Phase Peptide Synthesis (SPPS). The guide is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

Introduction: The Role of Non-canonical Amino Acids in Peptide Science

The field of peptide science is increasingly venturing beyond the 20 proteinogenic amino acids to explore the vast chemical space offered by non-canonical or unnatural amino acids (ncAAs). The incorporation of ncAAs like 2-aminoheptanoic acid into peptide sequences can impart novel structural and functional properties, such as enhanced metabolic stability, increased potency, and unique conformational constraints. Fmoc-2-aminoheptanoic acid serves as a key

building block for this purpose, leveraging the advantages of the widely adopted Fmoc/tBu strategy in Solid-Phase Peptide Synthesis (SPPS).[\[1\]](#)

The defining feature of the Fmoc protecting group is its base lability, allowing for its removal under mild conditions that are orthogonal to the acid-labile side-chain protecting groups commonly used in SPPS.[\[2\]](#)[\[3\]](#) This orthogonality is the cornerstone of modern peptide synthesis, enabling the construction of complex peptide chains with high fidelity.[\[2\]](#) This guide provides the foundational knowledge and practical protocols necessary for the effective handling and utilization of Fmoc-2-aminoheptanoic acid in a research and development setting.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of Fmoc-2-aminoheptanoic acid is essential for its proper storage, handling, and application in synthesis.

Structural and General Properties

Fmoc-2-aminoheptanoic acid is an α -amino acid derivative where the α -amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. The heptanoic acid backbone consists of a seven-carbon chain, with the carboxylic acid at one terminus.

Property	Value	Source(s)
IUPAC Name	2-(9H-fluoren-9-ylmethoxycarbonylamino)heptanoic acid	[4]
Synonyms	Fmoc-L-2-aminoheptanoic acid, N-Fmoc-2-aminoheptanoic acid	[4]
CAS Number	1219184-45-8	[5] [6]
Molecular Formula	C ₂₂ H ₂₅ NO ₄	[4] [5]
Molecular Weight	367.44 g/mol	[4] [5]
Appearance	White solid	[7]
Canonical SMILES	CCCCCC(C(=O)O)NC(=O)OC C1C2=CC=CC=C2C3=CC=CC =C13	[4]
InChI Key	DSEDZIUESKRHOW- UHFFFAOYSA-N	[4]

Solubility Profile

The solubility of Fmoc-protected amino acids is a critical factor in SPPS, particularly during the coupling step where high concentrations are required to drive the reaction to completion.

- **High Solubility:** Fmoc-2-aminoheptanoic acid is generally soluble in polar aprotic solvents commonly used in peptide synthesis, such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[\[8\]](#)[\[9\]](#)
- **Moderate Solubility:** It exhibits moderate solubility in solvents like Dichloromethane (DCM).[\[9\]](#)
- **Insolubility:** It is practically insoluble in water and non-polar hydrocarbon solvents.

Practical Insights: For challenging coupling reactions or when solubility issues arise in standard solvents, the addition of a small amount of a stronger, more polar solvent like Dimethyl Sulfoxide (DMSO) can significantly enhance solubility.[10] Gentle warming (to ~37°C) or sonication can also be employed to aid dissolution, but the solution should be used promptly to avoid potential degradation.[10]

Thermal Properties

While a specific melting point from a Certificate of Analysis is not publicly available, Fmoc-protected amino acids are typically crystalline solids with relatively sharp melting points. For long-term storage, it is recommended to keep the compound at -20°C in a desiccated environment.[11]

Spectroscopic and Chromatographic Characterization

While specific experimental spectra for Fmoc-2-aminoheptanoic acid are not readily available in public databases, its characteristic spectroscopic features can be reliably predicted based on its chemical structure. These predictions are invaluable for quality control and reaction monitoring.

Predicted ^1H NMR Data (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.77	d	2H	Ar-H (Fmoc)
~7.60	d	2H	Ar-H (Fmoc)
~7.40	t	2H	Ar-H (Fmoc)
~7.32	t	2H	Ar-H (Fmoc)
~5.30	d	1H	N-H
~4.45	m	1H	α -CH
~4.39	d	2H	O-CH ₂ (Fmoc)
~4.22	t	1H	CH (Fmoc)
~1.85	m	2H	β -CH ₂
~1.30	m	6H	γ , δ , ϵ -CH ₂
~0.88	t	3H	ζ -CH ₃

Rationale: The aromatic protons of the fluorenyl group are expected in the 7.3-7.8 ppm range. [12] The α -proton, being adjacent to both the carbonyl and the nitrogen, will be deshielded. The methylene and methyl protons of the heptanoic acid chain will appear in the aliphatic region. [12]

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~176	C=O (Carboxylic Acid)
~156	C=O (Carbamate)
~144, ~141	Ar-C (Quaternary, Fmoc)
~128, ~127, ~125, ~120	Ar-CH (Fmoc)
~67	O-CH ₂ (Fmoc)
~54	α -CH
~47	CH (Fmoc)
~32, ~31, ~29, ~22	Aliphatic CH ₂
~14	Aliphatic CH ₃

Rationale: The carbonyl carbons of the carboxylic acid and the carbamate will be the most downfield signals.[13] The aromatic carbons of the Fmoc group will appear between 120-145 ppm, and the aliphatic carbons of the heptanoic acid chain will be found upfield.[13][14]

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Medium, Broad	N-H Stretch (Amide)
~3000-2850	Medium-Strong	C-H Stretch (Aliphatic)
~1715	Strong	C=O Stretch (Carboxylic Acid)
~1690	Strong	C=O Stretch (Carbamate)
~1530	Medium	N-H Bend (Amide II)
~1450, ~1600	Medium-Weak	C=C Stretch (Aromatic)
~1250	Strong	C-O Stretch

Rationale: The spectrum will be dominated by the strong carbonyl stretches of the carboxylic acid and the carbamate.[15] The N-H stretch of the amide and the C-H stretches of the

aliphatic chain and aromatic rings will also be prominent features.[15]

Mass Spectrometry

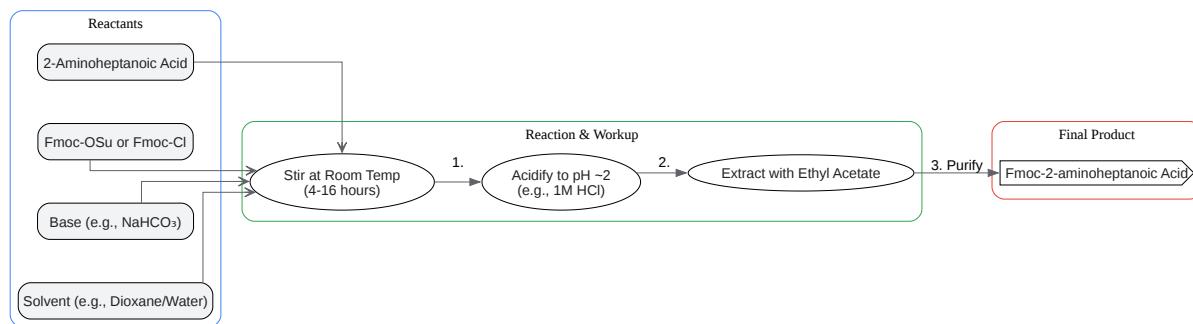
For high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI), the expected mass-to-charge ratio (m/z) for the protonated molecule would be:

- Calculated Exact Mass ($C_{22}H_{25}NO_4$): 367.1784 g/mol [4]
- Expected $[M+H]^+$: 368.1856 m/z

Synthesis and Chemical Reactivity

Synthesis of Fmoc-2-aminoheptanoic Acid

The standard and most reliable method for the N- α -Fmoc protection of 2-aminoheptanoic acid is through a Schotten-Baumann reaction, which involves the reaction of the amino acid with an Fmoc-donating reagent under basic conditions.[2]



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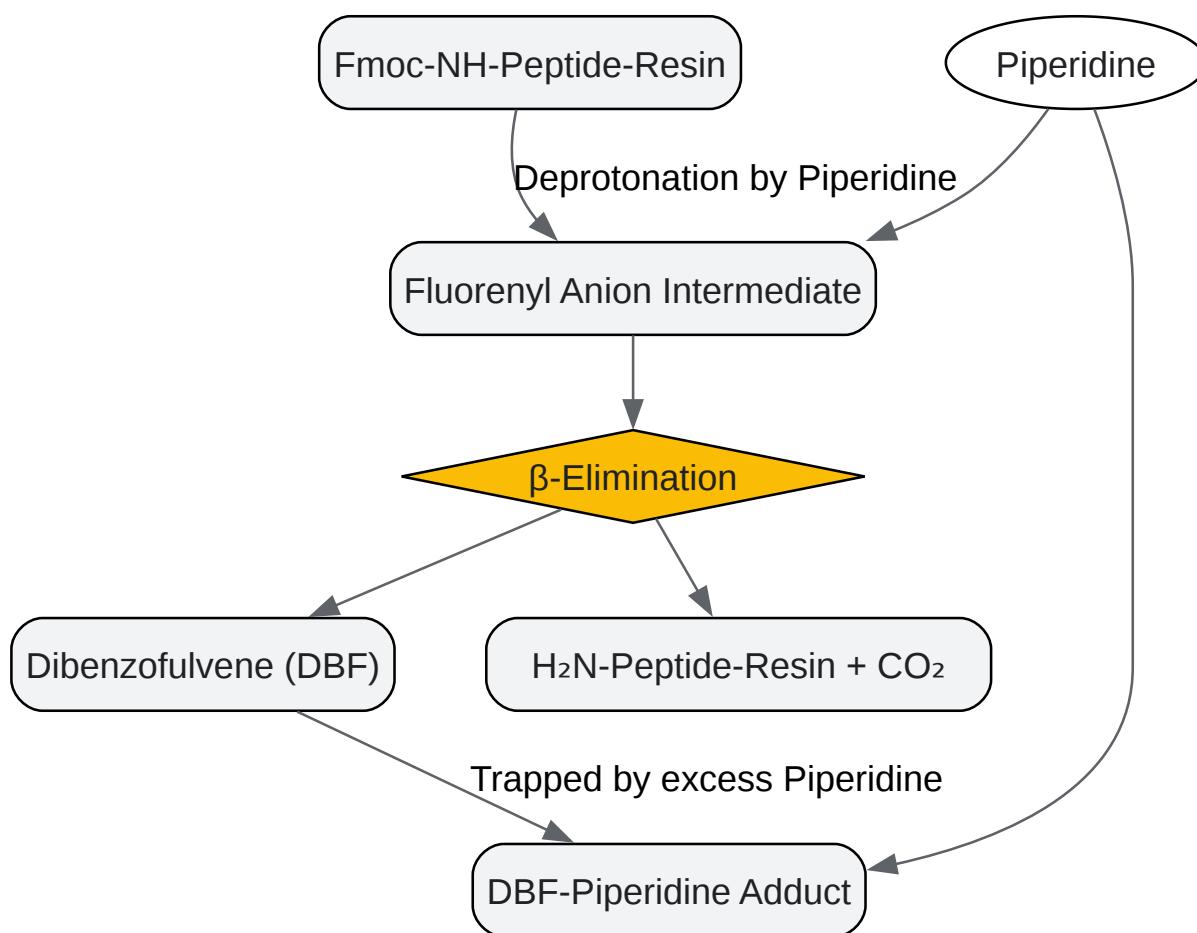
Caption: General workflow for the synthesis of Fmoc-2-aminoheptanoic acid.

- Dissolution: In a round-bottom flask, dissolve 2-aminoheptanoic acid (1.0 eq.) in a 1:1 mixture of 10% aqueous sodium bicarbonate and dioxane.
- Addition of Fmoc Reagent: To the stirred solution, add N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 eq.) portion-wise at room temperature.
- Reaction: Stir the mixture vigorously at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.
- Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and N-hydroxysuccinimide byproduct.
- Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1M HCl. A white precipitate of the product will form.
- Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.

Causality: The use of a biphasic dioxane/water system ensures that both the water-soluble amino acid and the organic-soluble Fmoc-OSu can react.^[2] The sodium bicarbonate acts as a base to deprotonate the amino group, making it nucleophilic, and to neutralize the acid formed during the reaction. Acidification protonates the carboxylate, rendering the final product insoluble in water for easy isolation.

Chemical Reactivity: The Fmoc Deprotection Mechanism

The utility of Fmoc-2-aminoheptanoic acid in SPPS hinges on the selective removal of the Fmoc group. This is achieved through a β -elimination reaction triggered by a secondary amine base, most commonly piperidine.^[16]



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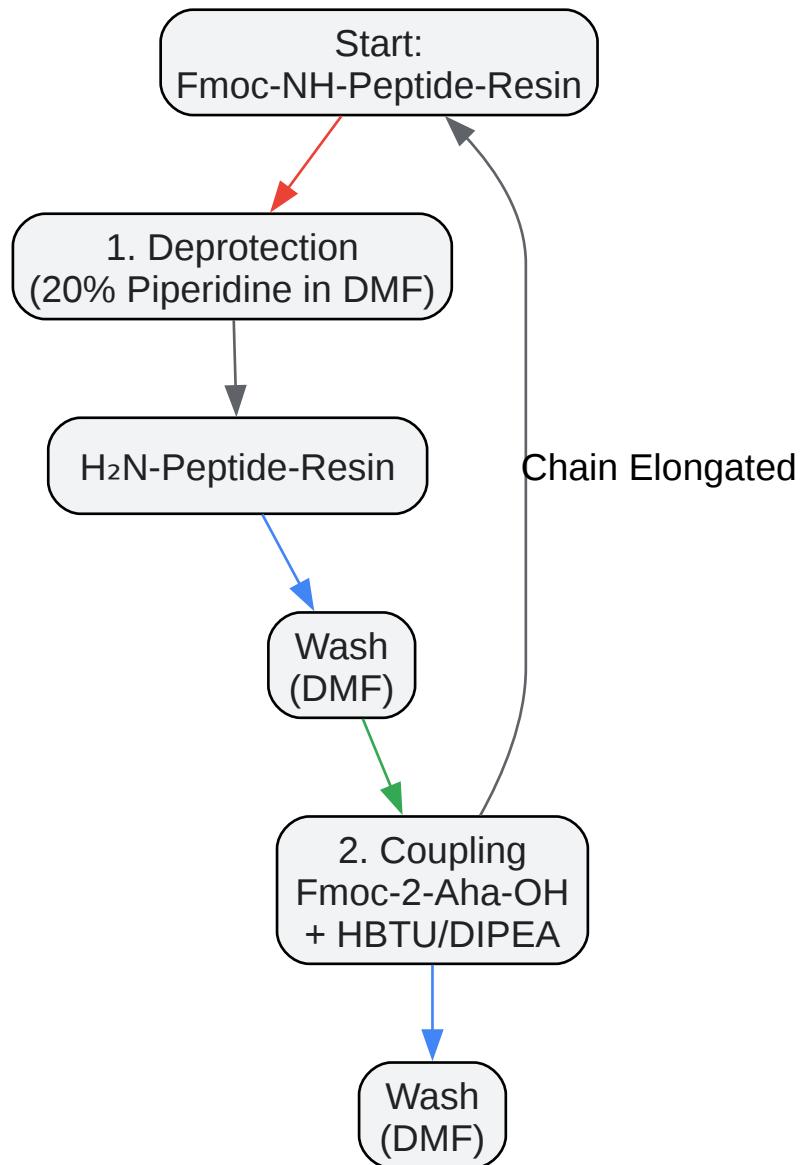
Caption: Mechanism of Fmoc deprotection using piperidine.

The deprotection at the C9 position of the fluorenyl ring is the key step, forming a stabilized aromatic anion. This intermediate then undergoes elimination to release the free amine of the peptide, carbon dioxide, and dibenzofulvene (DBF). The highly reactive DBF is immediately trapped by the excess piperidine to form a stable adduct, which is washed away.[\[16\]](#)

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-2-aminoheptanoic acid is seamlessly integrated into the standard Fmoc-SPPS workflow. The cycle of deprotection, washing, coupling, and washing is repeated to elongate the peptide chain.

The SPPS Cycle



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Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocol: Coupling Reaction

This protocol describes a standard coupling procedure for Fmoc-2-aminoheptanoic acid using HBTU/DIPEA activation.

- Resin Preparation: Start with a deprotected peptide-resin (bearing a free N-terminal amine) that has been thoroughly washed with DMF.
- Activation Solution: In a separate vial, dissolve Fmoc-2-aminoheptanoic acid (3-5 eq. relative to resin loading) and HBTU (2.9-4.9 eq.) in DMF.
- Activation: Add N,N-Diisopropylethylamine (DIPEA) (6-10 eq.) to the activation solution and vortex for 1-2 minutes. The solution will typically change color, indicating the formation of the active ester.^[8]
- Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 30-60 minutes.
- Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the disappearance of free primary amines, indicating reaction completion.^[17]
- Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection step.

Causality: HBTU is a highly efficient coupling reagent that reacts with the carboxylic acid of the Fmoc-amino acid in the presence of the base (DIPEA) to form a highly reactive OBT-ester.^[18] This active ester readily reacts with the free amine on the resin-bound peptide to form the new peptide bond. Using an excess of reagents drives the reaction to completion, which is a fundamental principle of SPPS.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all laboratory reagents is paramount.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and nitrile gloves when handling Fmoc-2-aminoheptanoic acid.
- Inhalation: Avoid inhaling the powder. Handle in a well-ventilated area or a fume hood.

- Skin and Eye Contact: The compound may cause skin and eye irritation. In case of contact, rinse the affected area thoroughly with water.
- Storage: Store in a tightly sealed container in a cool, dry place, preferably at -20°C for long-term stability. Allow the container to warm to room temperature before opening to prevent moisture condensation.

Conclusion

Fmoc-2-aminoheptanoic acid is a valuable synthetic building block that enables the incorporation of a non-canonical, lipophilic side chain into peptide structures. Its properties are well-suited for standard Fmoc-based SPPS protocols. By understanding its fundamental physicochemical characteristics and employing the robust synthesis and coupling protocols detailed in this guide, researchers can confidently and effectively utilize this reagent to advance their peptide-based research and development programs.

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